![molecular formula C16H16N4O2S B4513033 1-ethyl-7-methyl-N-(5-methyl-1,3-thiazol-2-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B4513033.png)
1-ethyl-7-methyl-N-(5-methyl-1,3-thiazol-2-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
This compound belongs to a class of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxamides, which have been extensively studied for their diverse biological activities, including antitumor and antibacterial properties. These compounds are of significant interest due to their moderate cytotoxic activity against various tumor cell lines and potent antibacterial activity, especially against gram-negative bacteria. The specific chemical structure of this compound, characterized by the substitution pattern on the naphthyridine ring, is crucial for its biological activity and forms the basis for structure-activity relationship (SAR) studies.
Synthesis Analysis
The synthesis of this compound and its analogs typically involves multi-step chemical reactions, including cyclocondensation, aminomethylation, and substitution reactions. One common approach for synthesizing naphthyridine derivatives involves starting from suitable pyridine precursors, followed by specific substitutions at the C-7 position with cyclic amines such as 3-aminopyrrolidine to introduce desired functional groups. These methods highlight the importance of precise control over the reaction conditions to achieve high yields and selectivity for the desired products (Tsuzuki et al., 2004).
properties
IUPAC Name |
1-ethyl-7-methyl-N-(5-methyl-1,3-thiazol-2-yl)-4-oxo-1,8-naphthyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-4-20-8-12(15(22)19-16-17-7-10(3)23-16)13(21)11-6-5-9(2)18-14(11)20/h5-8H,4H2,1-3H3,(H,17,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFZYKNLJHICQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=NC=C(S3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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